

An In-depth Technical Guide to the Tripeptide H-Trp-Asn-OH

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Compound of Interest		
Compound Name:	H-Trp-Asn-OH	
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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and characterization of the tripeptide **H-Trp-Asn-OH** (Tryptophanyl-Asparagine). This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Chemical Structure and Properties

H-Trp-Asn-OH is a dipeptide composed of the amino acids L-tryptophan and L-asparagine linked by a peptide bond. The N-terminus is tryptophan, and the C-terminus is asparagine.

Chemical Structure:

Physicochemical Properties

Quantitative data for the isomeric dipeptide, H-Asn-Trp-OH, is available and provides an estimation of the properties of **H-Trp-Asn-OH**. It is important to note that while the molecular formula and weight are identical, other properties may vary between these isomers.



Property	Value (for H-Asn-Trp-OH)	Reference
Molecular Formula	C15H18N4O4	[1]
Molecular Weight	318.33 g/mol	[1]
Exact Mass	318.13280507 Da	[1]
IUPAC Name	(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-amino-4-oxobutanoic acid	
Computed XLogP3	-3.7	[1]
Hydrogen Bond Donor Count	4	[1]
Hydrogen Bond Acceptor Count	5	
Rotatable Bond Count	6	_
Topological Polar Surface Area	151 Ų	_
Heavy Atom Count	23	

Experimental Protocols

The synthesis and characterization of **H-Trp-Asn-OH** can be achieved through standard peptide chemistry techniques. The following sections outline the general methodologies.

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the most common method for preparing peptides like **H-Trp-Asn-OH**.

Materials:

- Fmoc-Asn(Trt)-OH (Trityl-protected Asparagine)
- Fmoc-Trp(Boc)-OH (Boc-protected Tryptophan)
- Rink Amide resin



- Coupling reagents (e.g., HBTU, HCTU, DIC)
- Base (e.g., DIPEA)
- Deprotection solution: 20% piperidine in DMF
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water)
- Solvents: DMF, DCM, Diethyl ether

Procedure:

- Resin Swelling: Swell the Rink Amide resin in DMF.
- · First Amino Acid Coupling:
 - Deprotect the resin using 20% piperidine in DMF.
 - Wash the resin thoroughly with DMF and DCM.
 - Couple Fmoc-Asn(Trt)-OH to the resin using a coupling agent and a base in DMF. The trityl protecting group on the asparagine side chain prevents side reactions.
- Chain Elongation (Second Amino Acid Coupling):
 - Deprotect the Fmoc group from the resin-bound asparagine with 20% piperidine in DMF.
 - Wash the resin.
 - Couple Fmoc-Trp(Boc)-OH using a coupling agent and a base.
- Final Deprotection: Remove the N-terminal Fmoc group from tryptophan using 20% piperidine in DMF.
- Cleavage and Side-Chain Deprotection:
 - Wash and dry the peptide-resin.



- Treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups (Trt and Boc).
- · Precipitation and Lyophilization:
 - Precipitate the crude peptide in cold diethyl ether.
 - Centrifuge to collect the peptide pellet.
 - Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) and lyophilize to obtain a powder.

Purification by High-Performance Liquid Chromatography (HPLC)

The crude peptide is purified using reversed-phase HPLC (RP-HPLC).

Instrumentation and Reagents:

- HPLC system with a C18 column
- Solvent A: 0.1% TFA in water
- Solvent B: 0.1% TFA in acetonitrile
- UV detector (monitoring at 220 nm and 280 nm for the tryptophan indole ring)

Procedure:

- Dissolve the crude peptide in a minimal amount of Solvent A.
- Inject the sample onto the C18 column.
- Elute the peptide using a linear gradient of Solvent B.
- Collect fractions corresponding to the major peak.
- Analyze the purity of the collected fractions by analytical HPLC.



Pool the pure fractions and lyophilize.

Characterization

2.3.1. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized peptide.

Procedure:

- Dissolve the purified peptide in a suitable solvent.
- Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS).
- The expected [M+H]+ ion for C15H18N4O4 would be approximately 319.14.
- 2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is used to confirm the structure of the peptide.

Procedure:

- Dissolve the purified peptide in a deuterated solvent (e.g., D₂O).
- Acquire the ¹H NMR spectrum.
- The spectrum should show characteristic peaks for the protons of the tryptophan and asparagine residues. For example, the aromatic protons of the indole ring of tryptophan typically appear between 7-8 ppm.

Biological Activity and Signaling Pathways

Currently, there is limited specific information available in the scientific literature regarding the direct biological activity or involvement in signaling pathways of the dipeptide **H-Trp-Asn-OH**. Tryptophan itself is a precursor for the synthesis of neurotransmitters like serotonin and melatonin, and its metabolism is crucial in various physiological processes. Peptides containing the Trp-Asn sequence have been studied in different contexts, but the biological role of the isolated dipeptide remains an area for further investigation.



Visualizations

Workflow for Synthesis and Characterization of H-Trp-Asn-OH



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Caption: Workflow for the synthesis and characterization of **H-Trp-Asn-OH**.

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References

- 1. Asn-Trp | C15H18N4O4 | CID 46850046 PubChem [pubchem.ncbi.nlm.nih.gov]
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